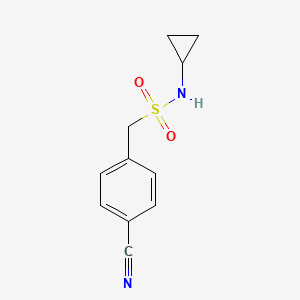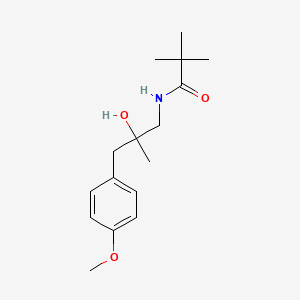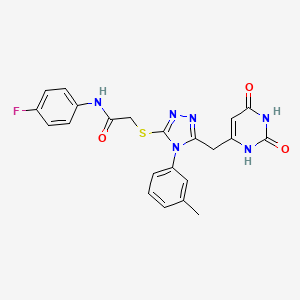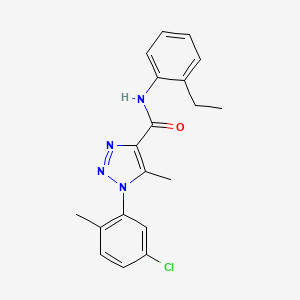![molecular formula C17H17N7O B2435302 [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone CAS No. 727690-15-5](/img/structure/B2435302.png)
[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the piperazine family and has a unique structure that makes it a promising candidate for research in the fields of medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics
Research by Möller et al. (2017) explored the structural motif of 1,4-disubstituted aromatic piperazines, demonstrating that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage can yield high-affinity dopamine receptor partial agonists. This study highlighted the compound's potential to favor G protein activation over β-arrestin recruitment, pointing to its therapeutic prospects in treating psychiatric disorders (Möller et al., 2017).
Receptor Binding Assays
Li Guca (2014) synthesized derivatives from pyrazolo[1,5-α]pyridine, demonstrating these compounds' potential as dopamine D4 receptor ligands through in vitro receptor binding assays. This work contributes to understanding the structural requirements for receptor affinity and specificity, which is crucial for developing targeted therapeutics (Li Guca, 2014).
Antiarrhythmic and Antihypertensive Effects
The study by Malawska et al. (2002) on a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives identified compounds with significant antiarrhythmic and antihypertensive activities. These effects were attributed to the compounds' alpha-adrenolytic properties, emphasizing the structural component's importance in modulating physiological responses (Malawska et al., 2002).
Antitumor Activity
Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, including 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, showing significant cytotoxicity against tumor cell lines. This work suggests the compound's utility in cancer therapy due to its potent antitumor activity and favorable toxicity profile (Naito et al., 2005).
Antimicrobial Agents
Patel et al. (2012) developed thiazolidinone derivatives incorporating pyrazolo[1,5-a]pyridine and 1-pyridin-2-yl-piperazine, which were evaluated for antimicrobial activity. This synthesis and biological evaluation underscore the compound's potential in addressing antibiotic resistance through novel antimicrobial agents [(Patel et al., 2012)](https://consensus.app/papers/synthesis-striazinebased-thiazolidinon...
Wirkmechanismus
Target of Action
The primary target of [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone is the serotonin (5-HT) reuptake system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its reuptake inhibition is a common mechanism of action for many antidepressants .
Mode of Action
[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone interacts with the serotonin reuptake system, effectively inhibiting the reuptake of serotonin . This inhibition results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .
Biochemical Pathways
The primary biochemical pathway affected by [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone is the serotonin signaling pathway .
Pharmacokinetics
It has been noted that the compound is stable in human liver microsomes, suggesting good metabolic stability . This stability could potentially contribute to the compound’s bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone’s action primarily involve enhanced serotonin signaling . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonin receptor activation . This can result in various downstream effects, potentially including mood elevation and antidepressant effects .
Eigenschaften
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-16(14-6-8-18-9-7-14)22-10-12-23(13-11-22)17-19-20-21-24(17)15-4-2-1-3-5-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXBIYSCSUCDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl](/img/structure/B2435219.png)

![2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2435222.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2435225.png)
![2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione](/img/structure/B2435227.png)


![4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2435234.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2435237.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)
![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)
